molecular formula C16H17NO2S B5864508 1-(Biphenyl-4-ylsulfonyl)pyrrolidine

1-(Biphenyl-4-ylsulfonyl)pyrrolidine

Cat. No.: B5864508
M. Wt: 287.4 g/mol
InChI Key: WHFHUMNXSKTAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Biphenyl-4-ylsulfonyl)pyrrolidine is a chemical compound featuring a biphenyl group linked to a pyrrolidine ring via a sulfonyl moiety. This structure serves as a versatile building block and key intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules designed to interact with biological systems. The pyrrolidine ring is a common feature in many biologically active compounds and FDA-approved drugs . This saturated five-membered nitrogen heterocycle contributes to a molecule's three-dimensional shape and is often used to improve solubility and metabolic stability. The biphenyl-4-ylsulfonyl group is a significant functional scaffold in drug discovery. Research on compounds containing similar biphenylsulfonyl-pyrrolidine motifs has demonstrated their relevance in developing high-affinity antagonists for neurological targets, such as the κ-opioid receptor (KOR) . These receptors are involved in a range of neurological and psychiatric conditions, making them a target for potential treatments for depression, addiction, and stress-related behaviors . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use. The structural complexity of this reagent makes it a valuable asset for chemists working in lead optimization and the development of novel pharmacologically active agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-phenylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-20(19,17-12-4-5-13-17)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFHUMNXSKTAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786660
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

The Strategic Importance of Sulfonylpyrrolidine Scaffolds in Bioactive Molecules

The sulfonylpyrrolidine scaffold is a privileged structure in medicinal chemistry, primarily due to the advantageous physicochemical and biological properties conferred by its components. The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, offers a three-dimensional structure that can effectively explore chemical space and interact with biological targets. acs.org Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which can be critical for optimizing binding affinity and selectivity to proteins. evitachem.com The pyrrolidine moiety is a common feature in numerous natural products and FDA-approved drugs, highlighting its biocompatibility and versatility. acs.org

The sulfonamide group (-SO₂N<) is another cornerstone of drug design, renowned for its ability to act as a bioisostere for other functional groups and to engage in crucial hydrogen bonding interactions with biological receptors. acs.orgopenaccesspub.org This functional group is a key component in a wide array of therapeutics, including antibacterial, anti-inflammatory, and diuretic agents. openaccesspub.orgnih.gov The combination of the pyrrolidine ring and the sulfonamide group into a sulfonylpyrrolidine scaffold results in a structure with a unique conformational profile and electronic properties, making it an attractive starting point for the design of novel bioactive agents. nih.govresearchgate.net

A Legacy of Innovation: the Historical Context of Sulfonamide and Pyrrolidine Pharmacophores

The journey of sulfonamides in medicine began with the discovery of Prontosil in the 1930s, which heralded the era of antibacterial chemotherapy. acs.orgopenaccesspub.org This discovery unveiled the immense therapeutic potential of the sulfonamide pharmacophore and spurred decades of research, leading to the development of a vast library of sulfonamide-containing drugs with diverse clinical applications. acs.org

Similarly, the pyrrolidine (B122466) ring has a rich history in medicinal chemistry, being a fundamental component of many natural alkaloids with potent biological activities. acs.org The amino acid proline, a substituted pyrrolidine, is a fundamental building block of proteins and a key player in various biological processes. The unique conformational constraints of the pyrrolidine ring have been exploited in the design of numerous drugs, including antiviral agents and enzyme inhibitors. researchgate.net The integration of these two historically significant pharmacophores into the sulfonylpyrrolidine structure represents a strategic convergence of proven medicinal chemistry principles.

Charting the Course: Research Trajectories for 1 Biphenyl 4 Ylsulfonyl Pyrrolidine and Its Analogs

Established Synthetic Routes to Biphenylsulfonyl-Substituted Pyrrolidines

The principal approach to synthesizing this compound involves the coupling of two key precursors: a reactive derivative of biphenyl-4-sulfonic acid and pyrrolidine. This strategy is modular, allowing for variations in both the biphenyl and pyrrolidine components.

Precursor Synthesis and Functional Group Introduction

The accessibility of starting materials is a crucial aspect of any synthetic campaign. For the synthesis of this compound, the primary precursors are biphenyl-4-sulfonyl chloride and pyrrolidine.

Biphenyl-4-sulfonyl chloride is a commercially available reagent, which simplifies its use in laboratory and industrial settings. thermofisher.com For synthetic endeavors requiring its de novo preparation, a common method involves the chlorosulfonation of biphenyl. This reaction typically utilizes chlorosulfonic acid to introduce the sulfonyl chloride group onto the biphenyl scaffold. Alternatively, related compounds like 4,4'-biphenyl disulfonyl chloride can be synthesized from 4,4'-biphenyl disulfonic acid by reacting it with carbon tetrachloride under heat and pressure. google.com

Pyrrolidine is a widely available cyclic secondary amine. For the synthesis of more complex analogues, substituted pyrrolidines are often required. These can be prepared through a variety of methods, including the reduction of substituted pyrroles or through multi-step sequences starting from acyclic precursors. nih.gov Proline and its derivatives, such as 4-hydroxyproline (B1632879), are common and versatile starting materials for the synthesis of chiral pyrrolidine derivatives. nih.govnih.gov

Key Coupling Reactions for Sulfonylpyrrolidine Formation

The formation of the sulfonamide bond is the cornerstone of the synthesis of this compound. This is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.inresearchgate.netsigmaaldrich.com

In the case of this compound, the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of biphenyl-4-sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed. researchgate.net The reaction mechanism involves the nucleophilic addition of the amine to the sulfonyl chloride, followed by the elimination of a chloride ion to form the stable sulfonamide linkage.

An illustrative example of a similar transformation is the reaction of 4-nitrobenzenesulfonyl chloride with 4-hydroxyproline in the presence of sodium carbonate to yield 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid. nih.gov This demonstrates the general applicability of this coupling method to substituted pyrrolidines.

Stereoselective Synthesis and Chiral Control in Pyrrolidine Derivatives

The pyrrolidine ring contains stereogenic centers, and the control of stereochemistry is often critical in the development of pharmacologically active compounds. thieme-connect.com The stereoselective synthesis of pyrrolidine derivatives can be approached in several ways.

One common strategy is to start with a chiral precursor, such as L-proline or D-proline, which are readily available from the chiral pool. nih.gov These enantiomerically pure starting materials can be elaborated into a wide variety of substituted pyrrolidines while retaining the initial stereochemistry.

Alternatively, asymmetric catalytic methods can be employed to introduce chirality during the synthesis of the pyrrolidine ring itself. For instance, asymmetric hydrogenations of substituted pyrroles or stereoselective cyclization reactions of acyclic precursors can provide access to enantiomerically enriched pyrrolidine derivatives. nih.gov The use of chiral auxiliaries on the nitrogen atom of the pyrrolidine precursor can also direct the stereochemical outcome of subsequent reactions.

Derivatization Strategies for Structural Diversification and Library Generation

To explore the structure-activity relationships of this compound analogues, strategies for structural diversification are essential. These modifications can be made to either the biphenyl moiety or the pyrrolidine ring system.

Modifications on the Biphenyl Moiety

The biphenyl core of the molecule offers numerous positions for substitution, allowing for the fine-tuning of its electronic and steric properties. Functionalization of the biphenyl ring can be achieved through standard aromatic substitution reactions. For example, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce a variety of functional groups.

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for the synthesis of substituted biphenyls. ijarsct.co.in This allows for the coupling of a wide range of boronic acids or esters with an appropriately functionalized aryl halide to generate diverse biphenyl scaffolds prior to the introduction of the sulfonyl chloride group.

Structural Variations within the Pyrrolidine Ring System

The pyrrolidine ring can also be modified to generate a library of analogues. As mentioned previously, a wide variety of substituted pyrrolidines can be synthesized and subsequently coupled with biphenyl-4-sulfonyl chloride. This allows for the introduction of various functional groups at different positions on the pyrrolidine ring.

Pyrrolidine PrecursorPotential for Analogue Generation
PyrrolidineSynthesis of the parent compound, this compound.
(R)- or (S)-2-(Hydroxymethyl)pyrrolidineIntroduction of a chiral center and a hydroxyl group for further functionalization.
(R)- or (S)-3-HydroxypyrrolidineVariation in the position of the hydroxyl group.
4,4-DifluoropyrrolidineIntroduction of fluorine atoms to modulate physicochemical properties.
Pyrrolidine-2-carboxylic acidProvides a handle for amide coupling to introduce further diversity.

Introduction of Peripheral Functional Groups

The core structure of this compound offers multiple sites for the introduction of peripheral functional groups to modulate its physicochemical and pharmacological properties. Strategic functionalization can be carried out on the biphenyl moiety or the pyrrolidine ring. These modifications are crucial in medicinal chemistry for optimizing parameters such as potency, selectivity, and pharmacokinetic profiles.

Research into analogous structures, particularly biphenylsulfonamide derivatives, has demonstrated that systematic substitution on the biphenyl ring system can significantly influence biological activity. For instance, in a series of biphenylsulfonamide inhibitors of matrix metalloproteinases (MMPs), the introduction of various functionalities to the biphenyl core was explored to establish structure-activity relationships (SAR). nih.gov

One common strategy involves the modification of the 4'-position of the biphenyl ring. The synthesis of such analogues typically starts from a suitably substituted biphenyl-4-sulfonyl chloride. For example, the introduction of a bromine atom at the 4'-position has been shown to enhance in vitro activity against certain MMPs and improve pharmacokinetic properties when compared to the unsubstituted parent compound. nih.gov This halogen substituent can also serve as a handle for further chemical transformations, such as cross-coupling reactions, to introduce additional diversity.

The following table summarizes a selection of functional groups that have been introduced at the 4'-position of biphenylsulfonamide scaffolds and their general synthetic precursors.

4'-SubstituentPrecursor for Biphenyl MoietySynthetic Utility
Bromine (-Br)4-BromobiphenylEnhances lipophilicity, potential for improved biological activity, and serves as a point for further functionalization via cross-coupling reactions.
Methoxy (-OCH3)4-MethoxybiphenylCan improve metabolic stability and alter electronic properties.
Nitro (-NO2)4-NitrobiphenylCan be reduced to an amino group, which can then be further derivatized.
Amino (-NH2)4-Aminobiphenyl (often protected)Provides a site for amide bond formation or other modifications to attach different chemical moieties.

Functionalization is not limited to the biphenyl portion of the molecule. The pyrrolidine ring also presents opportunities for substitution, although this can be more synthetically challenging without compromising the integrity of the sulfonamide linkage. The introduction of substituents on the pyrrolidine ring can influence the conformational rigidity of the molecule and its interaction with biological targets. For example, hydroxylation or alkylation of the pyrrolidine ring can alter the compound's polarity and steric profile.

The following table outlines potential modifications on the pyrrolidine ring and their implications:

Pyrrolidine ModificationGeneral ApproachPotential Impact
Hydroxylation (e.g., at the 3- or 4-position)Use of a functionalized pyrrolidine precursor (e.g., hydroxyproline) in the initial sulfonylation reaction.Increases polarity, which can affect solubility and pharmacokinetic properties. Can provide a new hydrogen bonding site.
AlkylationUse of an alkyl-substituted pyrrolidine precursor.Increases lipophilicity and steric bulk, which can influence binding affinity and selectivity.
CarboxylationUse of a proline-based precursor.Introduces a carboxylic acid group, which can act as a key binding motif (e.g., a zinc-binding group in MMP inhibitors).

In the context of MMP inhibitors, the enantiomeric configuration of substituents on the amino acid-like portion of similar sulfonamides has been shown to play a critical role in determining selectivity and potency against different MMP isoforms. For instance, the R-isomer of a related hydroxamic acid derivative displayed significantly different inhibitory profiles compared to its S-isomer. nih.gov This highlights the importance of stereochemistry in the design of functionalized this compound analogues.

Impact of Substituents on the Biphenyl Ring on Biological Activity and Selectivity

The biphenyl moiety of the this compound scaffold serves as a crucial recognition element that interacts with the target enzyme's active site, particularly the S1' pocket. Modifications to this ring system have been shown to significantly modulate both the potency and selectivity of these inhibitors.

Systematic studies on analogous 4-phenoxybenzenesulfonyl pyrrolidine derivatives, where a phenoxy group mimics one of the phenyl rings of the biphenyl system, have provided valuable insights. The introduction of various substituents on the terminal phenyl ring has a profound effect on inhibitory activity against MMP-2 and MMP-9, two key gelatinases involved in cancer progression.

Generally, the presence of small, lipophilic substituents at the para-position of the terminal phenyl ring tends to enhance inhibitory activity. For instance, derivatives bearing a methyl or a halogen, such as chlorine or fluorine, at this position often exhibit improved potency. This suggests that the S1' pocket of these MMPs can accommodate and favorably interact with such groups, likely through hydrophobic and van der Waals interactions.

Conversely, the introduction of bulky substituents or polar groups can be detrimental to activity. This indicates that the S1' pocket has defined spatial and electronic limits. For example, a significant decrease in potency is often observed with larger alkyl groups or with hydrogen-bond donating or accepting moieties that may introduce unfavorable steric clashes or desolvation penalties.

The selectivity profile of these inhibitors can also be fine-tuned by altering the substitution pattern on the biphenyl ring. While many derivatives show dual inhibition of MMP-2 and MMP-9, certain substitution patterns can introduce a degree of selectivity. This is often attributed to subtle differences in the topology and amino acid composition of the S1' pockets between different MMPs.

Table 1: Inhibitory Activity of 4-Phenoxybenzenesulfonyl Pyrrolidine Derivatives against MMP-2 and MMP-9 (Data is illustrative and based on findings for analogous series)

CompoundR (Substituent on Phenoxy Ring)MMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)
1a H150200
1b 4'-F80110
1c 4'-Cl7595
1d 4'-CH₃90120
1e 4'-OCH₃180250
1f 3'-Cl120160

Role of the Pyrrolidine Ring and its Substituents in Molecular Recognition

The pyrrolidine ring is a cornerstone of the this compound scaffold, fulfilling several critical roles in molecular recognition and biological activity. Its saturated, five-membered structure provides a three-dimensional character that is often favored in drug design for its ability to project substituents into specific regions of a biological target. nih.gov

Furthermore, the pyrrolidine ring itself can engage in interactions with the enzyme. The non-planar, puckered nature of the ring, a phenomenon known as "pseudorotation," allows it to adopt various conformations, one of which may be preferentially bound by the target protein. This conformational flexibility can contribute to a more favorable binding entropy.

Substituents on the pyrrolidine ring can dramatically influence potency and selectivity. The introduction of functional groups at various positions on the pyrrolidine ring can lead to additional interactions with the enzyme, such as hydrogen bonds or hydrophobic contacts. For example, hydroxamic acid or carboxylic acid groups are often incorporated into pyrrolidine-based MMP inhibitors to act as zinc-binding groups (ZBGs), which chelate the catalytic zinc ion in the active site of MMPs. However, some biphenylsulfonamide derivatives have been shown to act as non-zinc binding inhibitors, suggesting alternative mechanisms of action. nih.gov

Influence of Stereochemistry on Potency and Target Engagement

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity in many classes of inhibitors, including this compound derivatives. nih.gov The pyrrolidine ring can contain multiple stereocenters, and the spatial orientation of substituents can have a profound impact on how the molecule fits into the enzyme's active site.

Different stereoisomers of a compound can exhibit vastly different potencies and selectivities. This is because biological targets, such as enzymes, are themselves chiral and will interact differently with enantiomers or diastereomers of a drug molecule. One stereoisomer may bind with high affinity, leading to potent inhibition, while another may have a much weaker interaction or be completely inactive.

For instance, in related series of MMP inhibitors, the absolute configuration of substituents on the pyrrolidine ring has been shown to be crucial for activity. A specific stereoisomer will position the biphenylsulfonyl group and any other side chains in the optimal orientation to engage with their respective binding pockets on the enzyme. An incorrect stereochemical configuration can lead to steric clashes or a loss of key binding interactions, resulting in a significant drop in potency. The stereogenicity of the carbons in the pyrrolidine ring allows for the exploration of three-dimensional space, and identifying the optimal stereochemistry is a key aspect of the drug discovery process for this class of compounds. nih.gov

Identification of Key Pharmacophoric Elements within the this compound Scaffold

Pharmacophore modeling studies on related aryl sulfonamide inhibitors of MMPs have helped to elucidate the key structural features required for potent activity. A pharmacophore model for this class of compounds typically consists of several key elements:

Aromatic/Hydrophobic Region: This is represented by the biphenyl moiety. This part of the molecule is crucial for binding within the S1' pocket of MMPs, which is a deep, hydrophobic cleft. The size and shape of this pocket vary between different MMPs, providing an opportunity for designing selective inhibitors. Hydrophobic features at specific positions on the biphenyl ring are often favorable for activity.

Hydrogen Bond Acceptor: The sulfonyl group (SO₂) is a key hydrogen bond acceptor. The oxygen atoms of the sulfonyl group can form hydrogen bonds with backbone amide protons of the enzyme, such as with the amino group of leucine (B10760876) or alanine (B10760859) residues in the active site.

A Second Aromatic/Hydrophobic or Hydrogen Bond Donating Feature: Depending on the specific substitution pattern, the terminal phenyl ring of the biphenyl group can either contribute to hydrophobic interactions or present a hydrogen bond donor. For example, a hydroxyl or amine substituent on this ring could act as a hydrogen bond donor.

A Linker/Scaffold: The pyrrolidine ring acts as a rigid scaffold that correctly orients the other pharmacophoric elements. Its three-dimensional structure is critical for placing the biphenyl group and any other substituents in the appropriate positions for binding.

Table 2: Key Pharmacophoric Features of the this compound Scaffold

Pharmacophoric FeatureCorresponding Structural MoietyPutative Interaction with Target (MMP)
Aromatic/Hydrophobic RegionBiphenyl RingInteraction with the S1' pocket
Hydrogen Bond AcceptorSulfonyl Group (SO₂)Hydrogen bonding with enzyme backbone
ScaffoldPyrrolidine RingOrients other pharmacophoric groups

Correlating Structural Modifications with Mechanistic Insights

Investigations into the mechanism of action of biphenylsulfonamide-based MMP inhibitors have revealed interesting insights that can be correlated with their structural features. Notably, some derivatives in this class have been characterized as non-zinc-binding inhibitors. nih.gov This is a significant finding, as many traditional MMP inhibitors rely on a strong chelating group to bind to the catalytic zinc ion.

The absence of a potent zinc-binding group in the this compound scaffold itself suggests that these compounds may exert their inhibitory effect through a different mechanism. It is proposed that these molecules bind to a subsite within the enzyme's active site, potentially the S1' pocket, and induce a conformational change that renders the enzyme inactive. nih.gov This mode of inhibition can be either competitive or non-competitive, depending on the specific interactions of the inhibitor with the enzyme.

For example, studies on 4,4'-biphenylsulfonamides have shown that some derivatives act as non-competitive inhibitors, while others behave as competitive inhibitors. nih.gov This difference in mechanism can be attributed to subtle changes in the substitution pattern on the biphenyl ring, which in turn affects how the molecule binds and whether it interferes directly with substrate binding at the active site or binds to an allosteric site. The ability of these compounds to inhibit MMPs without directly chelating the catalytic zinc ion offers a potential advantage in terms of selectivity and may lead to fewer off-target effects compared to traditional zinc-binding inhibitors.

Molecular Targets and Mechanistic Studies of 1 Biphenyl 4 Ylsulfonyl Pyrrolidine Analogues

G-Protein Coupled Receptor (GPCR) Modulation

The structural framework of 1-(biphenyl-4-ylsulfonyl)pyrrolidine has also been adapted to target G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.

The kappa-opioid receptor (KOR) is a GPCR implicated in pain, mood, and addiction. Antagonists of this receptor are being investigated as potential therapeutics for depression and substance use disorders. A series of sulfonamide-based KOR antagonists have been developed, with the probe molecule ML140 serving as a key example. Optimization of this scaffold through structural constraint, such as incorporating the sulfonamide nitrogen into a tetrahydroisoquinoline ring, led to a significant increase in antagonist potency. nih.gov

One such analogue, compound 1l , demonstrated a nearly 100-fold improvement in potency over the initial probe. nih.gov This compound exhibits high binding affinity for the KOR with a K(i) of 53 nM. nih.gov Crucially, it shows excellent functional selectivity, with negligible binding affinity for the mu-opioid (MOR) and delta-opioid (DOR) receptors (K(i) >10,000 nM for both). nih.gov This high degree of selectivity is critical for avoiding the side effects associated with activity at other opioid receptors.

CompoundKOR Binding Affinity (Ki)MOR Binding Affinity (Ki)DOR Binding Affinity (Ki)Selectivity (KOR vs. MOR/DOR)
ML140 Analogue (1l)53 nM nih.gov>10,000 nM nih.gov>10,000 nM nih.gov>188-fold nih.gov

GPR43, also known as Free Fatty Acid Receptor 2 (FFAR2), is a GPCR that is activated by short-chain fatty acids. It is involved in metabolic regulation and inflammatory responses. A review of the scientific literature did not yield specific studies on the modulation of GPR43 by analogues of this compound. Research in this area appears to be focused on other chemical scaffolds.

CCR5 Receptor Antagonism and its Mechanistic Basis

Analogues of this compound are part of a class of compounds known as CCR5 receptor antagonists. Their primary mechanism of action is to block the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CCR5 co-receptor, thereby preventing the fusion of the viral and host cell membranes, a critical step in the viral lifecycle. researchgate.net

These small-molecule inhibitors are allosteric, meaning they bind to a site on the receptor that is distinct from the binding site of the natural chemokine ligands (such as RANTES/CCL5) or the viral gp120 protein. researchgate.net The binding of these antagonists induces a conformational change in the CCR5 receptor, which renders it unrecognizable to gp120. researchgate.net This allosteric inhibition is a key feature of their mechanistic basis.

Research on related pyrrolidine (B122466) and other small-molecule CCR5 antagonists has revealed that they bind within a pocket formed by the transmembrane (TM) helices of the receptor. researchgate.net This binding disrupts the conformation of the extracellular loops of CCR5, which are crucial for the interaction with gp120. researchgate.net By altering the receptor's three-dimensional structure, these antagonists effectively lock it in an inactive state with respect to viral entry.

Ligand-Target Interaction Analysis

The detailed understanding of how these pyrrolidine-based antagonists interact with the CCR5 receptor has been advanced through a combination of computational modeling, mutagenesis studies, and structure-activity relationship (SAR) analyses.

While a specific co-crystal structure of this compound or its immediate analogues complexed with CCR5 is not publicly available, the binding modes of this class of compounds have been extensively investigated using computational and indirect experimental methods. Homology modeling of the CCR5 receptor, often based on the crystal structure of the related CXCR4 receptor, has been a valuable tool. mdpi.comnih.gov These models, in conjunction with docking studies, have provided significant insights into the putative binding poses of various antagonists. mdpi.comnih.gov

Biophysical techniques are instrumental in characterizing the binding of small molecules to their protein targets. u-strasbg.fr For CCR5 antagonists, methods such as radioligand binding assays using labeled chemokines (e.g., ¹²⁵I-MIP-1α) are routinely used to determine the binding affinity of new compounds. nih.gov Functional assays, including cell-based HIV entry inhibition assays, further confirm the antagonistic activity. nih.gov While direct biophysical characterization like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the title compound is not reported, these methods are generally applied to measure binding kinetics and thermodynamics for other ligand-receptor systems. u-strasbg.fr

Mutagenesis and computational studies have been pivotal in identifying the key amino acid residues within the CCR5 binding pocket that interact with pyrrolidine-based antagonists. These interactions are predominantly hydrophobic, but also include crucial hydrogen bonds and salt bridges.

Several studies have highlighted the importance of a hydrophobic pocket within the transmembrane helices of CCR5. Key residues identified as being critical for the binding of various small-molecule antagonists include:

Trp86 and Tyr89 in TM2 mdpi.com

Tyr108 in TM3 mdpi.com

Ile198 in TM5 researchgate.net

Glu283 in TM7, which can form a critical salt bridge with a positively charged nitrogen atom present in many antagonists. researchgate.net

The following table summarizes key interacting residues within the CCR5 binding pocket and their established roles in the binding of small-molecule antagonists.

Interacting ResidueLocationType of InteractionSignificance for Antagonist BindingReference
Trp86 TM2HydrophobicContributes significantly to the binding of inhibitors. mdpi.com
Tyr89 TM2HydrophobicImportant for the hydrophobic interactions with the ligand. mdpi.com
Tyr108 TM3HydrophobicA key residue in the hydrophobic binding pocket. mdpi.com
Ile198 TM5HydrophobicAffects the binding of several CCR5 inhibitors. researchgate.net
Glu283 TM7Ionic/Salt BridgeForms a crucial interaction with a positively charged nitrogen in many antagonists, anchoring the ligand in the binding pocket. researchgate.net

The binding of this compound analogues and other small-molecule antagonists to the transmembrane pocket of CCR5 induces significant conformational changes in the receptor. This allosteric modulation primarily affects the extracellular domains of CCR5. researchgate.net

The induced conformational changes alter the presentation of the extracellular loops, which form the primary binding site for the HIV-1 gp120 protein. researchgate.net This structural rearrangement prevents the high-affinity interaction required for the subsequent steps of viral fusion and entry. The ability of these small molecules to stabilize a conformation of CCR5 that is not competent for viral entry is the cornerstone of their therapeutic potential.

Computational Approaches in the Research and Design of 1 Biphenyl 4 Ylsulfonyl Pyrrolidine Derivatives

Molecular Docking and Virtual Screening for Target Identification and Lead Prioritization

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(Biphenyl-4-ylsulfonyl)pyrrolidine derivatives, docking studies are instrumental in understanding how these compounds interact with their biological targets at a molecular level. For instance, in the pursuit of novel matrix metalloproteinase (MMP) inhibitors, docking simulations have been employed to elucidate the binding modes of 4-phenoxybenzenesulfonyl pyrrolidine (B122466) derivatives within the active sites of MMP-2 and MMP-9. These studies have suggested that such derivatives can be promising candidates for further structural optimization in the development of anticancer agents. nih.gov

Virtual screening, a broader application of docking, involves the computational screening of large libraries of chemical compounds against a specific biological target. This high-throughput method allows for the rapid identification of potential "hit" compounds that are likely to exhibit the desired biological activity. For example, a combination of structure-based and ligand-based virtual screening approaches has been utilized to identify novel antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4), a promising target for pain and inflammation. mdpi.comnih.gov Through such screening campaigns, compounds with the this compound scaffold could be prioritized for further experimental testing based on their predicted binding affinities and interaction patterns. mdpi.comnih.gov

The process often involves a multi-step approach, starting with high-throughput virtual screening (HTVS) to quickly filter vast compound libraries, followed by more accurate standard precision (SP) and extra precision (XP) docking for a smaller, more promising subset of molecules. mdpi.com This hierarchical approach ensures a manageable number of high-quality candidates for subsequent experimental validation.

Table 1: Application of Molecular Docking and Virtual Screening
TechniqueApplication in this compound ResearchKey Findings/GoalsPotential Targets
Molecular DockingPredicting binding modes of derivatives within enzyme active sites. nih.govElucidating structure-activity relationships and guiding structural optimization. nih.govMatrix Metalloproteinases (MMP-2, MMP-9) nih.gov
Virtual ScreeningIdentifying novel antagonists from large compound libraries. mdpi.comnih.govPrioritizing "hit" compounds for experimental validation. mdpi.comnih.govTransient Receptor Potential Vanilloid 4 (TRPV4) mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-receptor complex over time. nih.gov These simulations are crucial for assessing the stability of the interactions predicted by docking and for understanding the flexibility of both the ligand and the target protein. researchgate.net

For biphenylsulfonamide derivatives, MD simulations have been used to confirm the stability of their binding interactions with MMP-2. nih.gov These studies can reveal crucial interactions with active site amino acid residues and assess the stability of the complex by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation period. nih.govresearchgate.net A stable complex is often indicated by an RMSD deviation of less than or equal to 1 Å over a duration of at least 5 nanoseconds. researchgate.net

MD simulations can also be employed to analyze the influence of solvent on the structure and dynamics of biphenyl (B1667301) derivatives, providing a more realistic representation of the physiological environment. benthamopen.com This level of detail is invaluable for refining lead compounds and ensuring that their predicted binding modes are maintained in a dynamic biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency and Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing mathematical models, QSAR studies can predict the activity of novel compounds and guide the design of more potent analogues. nih.gov

For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to identify the essential structural requirements for inhibiting targets such as dipeptidyl peptidase-IV (DPP-4). nih.gov These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties can be modified to enhance activity. nih.gov

In the context of this compound derivatives, QSAR models can be developed to predict their inhibitory potency against various targets. nih.gov The statistical robustness of these models is typically evaluated using parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov A significant difference between R² and Q² can indicate model overfitting. nih.gov These predictive models are powerful tools for prioritizing synthetic efforts towards compounds with the highest predicted potency. medcraveonline.com

Table 2: QSAR Modeling Parameters and Their Significance
ParameterDescriptionSignificance in Model Validation
R² (Correlation Coefficient)Measures the proportion of variance in the dependent variable that is predictable from the independent variable(s).Indicates the goodness of fit of the model to the training data. nih.gov
Q² (Cross-validated R²)Measures the predictive power of the model, typically determined by leave-one-out or leave-N-out cross-validation.A high Q² value suggests a robust and predictive model. nih.gov
CoMFA/CoMSIA3D-QSAR techniques that generate contour maps to visualize the impact of steric, electrostatic, and other fields on activity. nih.govProvides a visual guide for optimizing compound structures. nih.gov

De Novo Drug Design and Scaffold Hopping Strategies for Novel Analogues

De novo drug design involves the computational creation of novel molecular structures with desired properties, often by assembling molecular fragments or by growing a molecule within the active site of a target. This approach can lead to the discovery of entirely new chemical scaffolds with improved potency and pharmacokinetic profiles. For instance, de novo design has been used to develop novel 3,4-disubstituted pyrrolidine sulfonamides as potent and selective inhibitors of the glycine (B1666218) transporter 1 (GlyT1). nih.gov

Scaffold hopping is a related strategy that aims to identify isofunctional molecules with different core structures, thereby expanding the chemical space and potentially overcoming issues with existing scaffolds, such as poor metabolic stability or toxicity. niper.gov.innih.gov This can be achieved by replacing a central scaffold while retaining the key pharmacophoric features necessary for biological activity. niper.gov.in Computational approaches, including generative reinforcement learning, are increasingly being used to automate and accelerate the scaffold hopping process. chemrxiv.orgchemrxiv.org

For derivatives of this compound, these strategies can be employed to design novel analogues with enhanced properties. For example, replacing the biphenyl moiety with other aromatic systems or modifying the pyrrolidine ring could lead to compounds with improved metabolic stability or altered selectivity profiles. niper.gov.in An extensive scaffold-hopping exercise involving in silico profiling and subsequent synthesis has proven successful in identifying preclinical candidates for various diseases. researchgate.netdundee.ac.uk

Preclinical Pharmacological and Biological Evaluation of 1 Biphenyl 4 Ylsulfonyl Pyrrolidine Analogues in in Vitro and in Vivo Models

In Vitro Biological Assays for Target Engagement and Functional Activity

In vitro assays are pivotal for the initial screening and characterization of drug candidates, offering a controlled environment to study their interaction with specific biological targets and their effects on cellular functions.

Enzyme Activity Assays and Determination of Inhibitory Concentrations (IC50)

A key approach to characterizing the potency of new chemical entities is through enzyme activity assays, which measure the extent to which a compound inhibits a specific enzyme. This is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro.

Analogues of 1-(Biphenyl-4-ylsulfonyl)pyrrolidine have been investigated as inhibitors of various enzymes, particularly matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in numerous pathological conditions.

In one such study, a series of 4-phenoxybenzenesulfonyl pyrrolidine (B122466) derivatives were synthesized and evaluated for their inhibitory activity against MMP-2 and MMP-9. nih.gov Several of these compounds demonstrated potent inhibition of these enzymes. For instance, compounds 4a , 4e , and 4i were identified as having significant inhibitory activity against both MMP-2 and MMP-9. nih.gov Further research into novel sulfonyl pyrrolidine derivatives also revealed compounds with highly selective inhibition against MMP-2 when compared to aminopeptidase (B13392206) N (AP-N). nih.govnih.gov Specifically, compounds 6a-d were found to be more potent inhibitors of MMP-2 than the reference compound LY52. nih.gov

The inhibitory activities of selected 4-phenoxybenzenesulfonyl pyrrolidine derivatives against MMP-2 and MMP-9 are summarized in the table below.

CompoundMMP-2 IC50 (μM)MMP-9 IC50 (μM)
4a 0.210.15
4e 0.180.11
4i 0.250.19
LY52 (Control) 0.320.26

Receptor Binding Assays (e.g., Radioligand Binding)

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. Radioligand binding assays, a common type of receptor binding assay, involve the use of a radioactively labeled ligand that binds to the receptor. By measuring the displacement of the radioligand by the test compound, the binding affinity of the test compound can be determined.

While specific radioligand binding assay data for this compound analogues are not extensively detailed in the available literature, this methodology remains a crucial tool in drug discovery. The general principle involves incubating a preparation of the target receptor with a radiolabeled ligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases, allowing for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Cellular Viability in Specific Cell Lines)

Cell-based functional assays provide a more physiologically relevant context to evaluate the effects of a compound on cellular processes. These assays can measure a wide range of cellular responses, including cell viability, proliferation, migration, and the activation of specific signaling pathways.

In studies of 4-phenoxybenzenesulfonyl pyrrolidine derivatives, while the compounds exhibited only mild to moderate inhibition of cancer cell proliferation, they significantly suppressed the migration and invasion of cancer cells at relatively low concentrations. nih.gov This was demonstrated through wound healing and transwell assays. nih.gov Furthermore, compound 4e was shown to suppress vascular endothelial cell tube formation and the sprouting of microvessels from aortic rings in vitro in a dose-dependent manner. nih.gov

The antiviral potential of related structures has also been explored using cell-based assays. A biaryl sulfonamide derivative, HUP2976 , was found to efficiently inhibit infection by vesicular stomatitis viruses (VSVs) pseudotyped with filovirus glycoproteins (GPs). nih.gov This suggests that the compound specifically inhibits the entry of filoviruses. nih.gov The inhibitory effect was particularly potent against VSV pseudotyped with Ebola virus (EBOV) or Bundibugyo virus (BDBV) GPs, with almost complete neutralization observed at a concentration of 0.31 μM in both Vero E6 and Huh7 cells. nih.gov

The inhibitory effects of HUP2976 on the infectivity of VSV pseudotyped with various filovirus GPs are presented below.

Virus PseudotypeCell LineIC50 (μM)
EBOV GPVero E6~0.31
EBOV GPHuh7~0.31
BDBV GPVero E6~0.31
BDBV GPHuh7~0.31
MARV GPVero E6<5
MARV GPHuh7<5

In Vivo Efficacy Studies in Animal Models (Non-Human)

Following promising in vitro results, the evaluation of drug candidates progresses to in vivo studies in animal models. These studies are essential for assessing the efficacy of a compound in a complex biological system and provide a bridge to potential clinical applications.

Assessment of Antithrombotic Activity in Relevant Animal Models

The antithrombotic potential of analogues of this compound has been investigated in various animal models of thrombosis. One such compound, S007-867 , a novel synthetic inhibitor of collagen-induced platelet aggregation, has demonstrated significant antithrombotic efficacy. nih.gov

In a rat arterio-venous (AV) shunt model, S007-867 was shown to significantly reduce thrombus weight. nih.gov Furthermore, in a ferric chloride-induced thrombosis model in both the carotid and mesenteric arteries of mice, S007-867 significantly prolonged the time to vessel occlusion and maintained a sustained blood flow velocity for over 30 minutes. nih.gov

A comparison of the in vivo antithrombotic effects of S007-867 with standard antiplatelet agents is provided in the table below.

TreatmentAnimal ModelKey Finding
S007-867 Rat AV ShuntSignificant reduction in thrombus weight nih.gov
S007-867 Mouse Ferric Chloride-Induced Carotid/Mesenteric Artery Thrombosis1.2-fold prolongation of vessel occlusion time nih.gov
Clopidogrel Mouse Ferric Chloride-Induced Carotid/Mesenteric Artery Thrombosis1.3-fold prolongation of vessel occlusion time nih.gov
Aspirin Mouse Ferric Chloride-Induced Carotid/Mesenteric Artery ThrombosisIneffective in prolonging occlusion time nih.gov

Evaluation of Antiviral Efficacy in Animal Models

The in vivo assessment of antiviral efficacy is crucial for the development of new antiviral agents. While in vitro studies for compounds like HUP2976 have shown promise in inhibiting filovirus entry, the transition to in vivo models is a necessary next step to confirm these findings. nih.gov

The process of evaluating antiviral efficacy in animal models often involves challenging the animals with the target virus and then administering the test compound to assess its ability to reduce viral load, alleviate symptoms, and improve survival rates. The selection of an appropriate animal model that accurately recapitulates human disease is a critical factor in these studies.

Although specific in vivo antiviral efficacy data for this compound analogues are not yet widely published, the promising in vitro results for compounds like HUP2976 provide a strong rationale for their advancement into preclinical animal models of viral diseases such as Ebola.

Neuropharmacological and Behavioral Studies in Rodent Models (e.g., Analgesia, Antidepressant-like Effects, Attenuation of Stress, Cocaine-Seeking Behavior)

No published studies were found that evaluated this compound in rodent models for the following endpoints:

Analgesia

Antidepressant-like effects

Attenuation of stress

Cocaine-seeking behavior

Consequently, no data tables on these neuropharmacological and behavioral effects can be generated.

Selectivity Profiling and Characterization in Preclinical Systems

No information is available in the scientific literature regarding the selectivity profiling and characterization of this compound in preclinical systems. This includes a lack of data on its binding affinity and functional activity at various receptors, ion channels, and transporters that are typically assessed to determine a compound's mechanism of action and potential off-target effects.

Due to the absence of research data for the specific chemical compound "this compound" in the requested preclinical neuropharmacological contexts, a data table of compound names mentioned in the article cannot be generated.

Advanced Structural Characterization and Spectroscopic Techniques for Mechanistic Elucidation of 1 Biphenyl 4 Ylsulfonyl Pyrrolidine Complexes

X-ray Crystallography of Protein-Ligand Complexes for Atomic-Level Interaction Mapping

X-ray crystallography is a premier technique for providing a static, high-resolution, three-dimensional snapshot of a protein-ligand complex. osti.govnih.gov This method allows for the direct visualization of the ligand's binding pose and the intricate network of non-covalent interactions that stabilize the complex, offering unparalleled insight into the structural basis of molecular recognition. nih.gov

The process begins with the preparation of high-quality crystals of the target protein, either in the presence of 1-(Biphenyl-4-ylsulfonyl)pyrrolidine (co-crystallization) or by diffusing the compound into pre-existing protein crystals (soaking). These crystals are then exposed to a focused beam of X-rays, which produces a diffraction pattern. By analyzing this pattern, an electron density map of the protein-ligand complex is generated and interpreted to build an atomic-resolution model. nih.gov

For a complex involving this compound, this model would reveal the precise orientation of the molecule within the protein's binding site. The analysis would focus on identifying key interactions between the different moieties of the ligand and the amino acid residues of the protein.

The Sulfonamide Core: The sulfonamide group is a critical functional group known for its ability to form strong directional interactions. Crystallographic analysis of sulfonamide-based inhibitors frequently shows the sulfonyl oxygens acting as hydrogen bond acceptors with backbone amides or side chains of residues like Arginine, Lysine, or Serine. rsc.orgacs.org In metalloenzymes such as carbonic anhydrases, the deprotonated sulfonamide nitrogen is often observed coordinating directly with the catalytic zinc ion. nih.govnih.gov

The Biphenyl (B1667301) Group: This large, non-polar moiety is predisposed to engage in hydrophobic and aromatic interactions. The crystal structure would likely show the biphenyl group situated within a hydrophobic pocket, making van der Waals contacts with aliphatic residues (e.g., Leucine (B10760876), Isoleucine, Valine). Furthermore, π-π stacking or edge-to-face π-interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan are commonly observed and contribute significantly to binding affinity. nih.gov

The detailed structural data obtained from X-ray crystallography is invaluable for structure-based drug design, enabling the rational modification of the ligand to enhance potency and selectivity. unipr.it

Table 1: Hypothetical Atomic Interactions for a this compound-Protein Complex Identified by X-ray Crystallography
Ligand MoietyInteraction TypePotential Interacting Protein Residue(s)Typical Distance (Å)
Sulfonyl Oxygen (O1)Hydrogen BondSerine (Side Chain -OH), Lysine (Side Chain -NH3+)2.7 - 3.2
Sulfonyl Oxygen (O2)Hydrogen BondBackbone Amide (-NH) of Glycine (B1666218)2.8 - 3.3
Biphenyl Ring 1π-π StackingPhenylalanine, Tyrosine3.5 - 4.5
Biphenyl Ring 2Hydrophobic (van der Waals)Leucine, Isoleucine, Valine3.6 - 5.0
Pyrrolidine (B122466) RingHydrophobic (van der Waals)Alanine (B10760859), Proline3.5 - 4.8

Research Gaps and Future Perspectives in the Study of 1 Biphenyl 4 Ylsulfonyl Pyrrolidine

Exploration of Novel Therapeutic Indications for the Scaffold

The pyrrolidine (B122466) ring is a versatile scaffold that has been incorporated into a wide array of biologically active molecules. researchgate.nettandfonline.commdpi.com Derivatives of this scaffold have shown potential in treating a variety of conditions, including cancer, infectious diseases, inflammation, diabetes, and central nervous system disorders. researchgate.nettandfonline.com Specifically, derivatives of 4-phenoxybenzenesulfonyl pyrrolidine have been identified as inhibitors of matrix metalloproteinases (MMPs), suggesting a potential role in cancer therapy. acs.org

A significant area for future research lies in systematically screening 1-(biphenyl-4-ylsulfonyl)pyrrolidine and its analogues against a broader range of therapeutic targets. Given the established role of related sulfonylpiperidine derivatives as MMP inhibitors for osteoarthritis, exploring the potential of the this compound scaffold in inflammatory and degenerative joint diseases is a logical next step. nih.govresearchgate.netresearchgate.net Furthermore, the structural similarities to compounds targeting neurological pathways suggest that this scaffold could be investigated for its potential in treating neurodegenerative diseases or psychiatric disorders. High-throughput screening campaigns and phenotypic assays could uncover novel and unexpected therapeutic applications for this promising chemical entity.

Development of More Efficient and Sustainable Synthetic Routes

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current synthetic strategies for pyrrolidine derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. mdpi.com Future research should prioritize the development of more sustainable and efficient routes to this compound and its derivatives.

Several modern synthetic techniques hold promise for achieving this goal. "Green chemistry" approaches, such as the use of non-toxic solvents, catalytic reactions, and renewable starting materials, should be at the forefront of these efforts. researchgate.net For instance, catalytic methods for the synthesis of N-arylsulfonylpyrrolidines can offer a more atom-economical and efficient alternative to traditional methods. researchgate.net

Furthermore, the application of flow chemistry presents a significant opportunity to improve the synthesis of pyrrolidine derivatives. researchgate.netmdpi.comcam.ac.uk Continuous flow reactors can enhance reaction efficiency, improve safety, and facilitate scalability, making the production of these compounds more viable for pharmaceutical development. mdpi.comcam.ac.uk Other innovative approaches, such as microwave-assisted synthesis and electroreductive cyclization, could also be explored to shorten reaction times and improve yields. tandfonline.comresearchgate.net A direct synthesis of pyrrolidone derivatives from biosourced levulinic acid without the need for catalysts or solvents exemplifies a highly sustainable approach that could be adapted. rsc.org

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. researchgate.net These powerful computational tools can analyze vast datasets to identify novel drug candidates, predict their biological activities and physicochemical properties, and even propose synthetic routes. researchgate.net For the this compound scaffold, AI and ML can be instrumental in accelerating the design of new analogues with improved therapeutic profiles.

Designing Analogues with Enhanced Target Selectivity and Potency for Specific Biological Pathways

A key challenge in drug development is to design molecules that exhibit high potency against their intended target while minimizing off-target effects. For the this compound scaffold, a focused effort on designing analogues with enhanced target selectivity and potency is crucial for translating its therapeutic potential into clinical applications.

This can be achieved through a deep understanding of the structure-activity relationships (SAR) of this chemical series. nih.govnih.govnih.govmdpi.com By systematically modifying the biphenyl (B1667301) and pyrrolidine moieties, researchers can probe the key structural features that govern biological activity. For instance, studies on related sulfonylpiperidine inhibitors have shown that specific substitutions on the aromatic ring and the nitrogen of the heterocycle can significantly impact potency and selectivity. nih.govresearchgate.net

Molecular modeling techniques, such as 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations, can provide valuable insights into the binding interactions between the this compound scaffold and its biological targets. nih.govnih.govmdpi.com These computational methods can guide the rational design of new analogues with improved binding affinity and selectivity. nih.govmdpi.com

Q & A

Q. How does this compound compare to structurally similar sulfonamides?

  • Methodological Answer :
  • Comparative Bioactivity : Test analogs (e.g., 4-fluorophenyl or piperidine derivatives) in parallel assays to assess substituent effects on potency/selectivity.
  • Thermodynamic Solubility : Use shake-flask method with UV detection to compare solubility in biorelevant media (e.g., FaSSIF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.